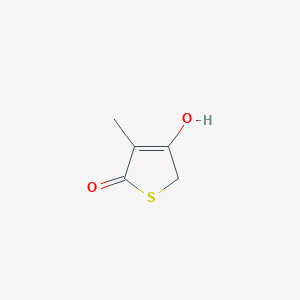

![molecular formula C14H15BF2N2O2 B1147986 5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide CAS No. 126250-45-1](/img/structure/B1147986.png)

5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide

説明

EverFluor FL Acid is a non-activated, green-fluorescent amine-reactive dye for synthesis of green-fluorescent biomolecules. The carboxylic acid may be reacted with amines on peptides, proteins, modified nucleotides, biopolymers and other amine-containing biomolecules using a carbodiimide like EDAC or DIPC. Carboxylic acids may also be used to form ester-linked conjugates or acid-halide products. EverFluor FL is optimally excited at 503 nm and is relatively environment and pH insensitive. The resulting EverFluor FL-labeled conjugates are brightly fluorescent in both aqueous and lipid environments.

科学的研究の応用

Luminescence Properties

- BODIPY composite nanofibers, containing derivatives of this compound, demonstrate excellent optical fluorescence properties. These nanofibers have potential applications in areas requiring luminescent materials (Mu et al., 2017).

Hydrogen Sulfide Detection

- A derivative of this compound has been used as a colorimetric and fluorescence turn-off probe for the selective detection of hydrogen sulfide (H2S). It shows high sensitivity and specificity, with potential applications in monitoring H2S in various environments (Paul et al., 2020).

Photovoltaic Applications

- Conjugated dendrimers decorated with this compound have been used as photosensitizers in dye-sensitized solar cells (DSSCs). They show enhanced light energy harvesting efficiency, indicating potential use in solar energy applications (Saravanan et al., 2020).

Optoelectronic Properties

- This compound's derivatives have been studied for their optoelectronic properties, particularly for use in organic semiconductor devices. The study provides insights into using these derivatives for improving optoelectronic device performance (Chaudhry et al., 2020).

Mercury Ion Detection

- A water-soluble polymer integrated with a derivative of this compound has been developed for the detection and separation of mercury ions in aqueous solutions. This has potential applications in environmental monitoring and pollution control (Haldar & Lee, 2019).

Cancer Research

- BODIPY appended dipicolylamine bases, including derivatives of this compound, have been used in studying photocytotoxicity in cancer cells. This research contributes to the development of new cancer therapies (Kumar et al., 2019).

Phototheranostics

- A derivative has been synthesized for use in phototheranostics, showing potential for enhanced phototherapy in cancer treatment (Zou et al., 2021).

Fluorescent Probes

- The compound has been used to develop fluorescent probes for detecting various substances, demonstrating its versatility in sensing applications (Jiang et al., 2020).

Multi-Scale Imaging

- Research has been conducted on using a vitamin E-inspired derivative for multi-modal and multi-length scale imaging, which could have applications in diagnostic tools (Ghelfi et al., 2019).

Radionuclide Detection

- A covalent organic framework incorporating this compound has been used for colorimetric detection of uranium, indicating applications in nuclear waste management and environmental monitoring (Zhang et al., 2021).

特性

IUPAC Name |

methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF2N2O2/c1-9-4-5-12-8-13-11(7-14(20)21-3)6-10(2)19(13)15(16,17)18(9)12/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAKNIWDOFVVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C)CC(=O)OC)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。